molecular formula C12H18N2O2 B5669625 2-(2-tert-butylphenoxy)acetohydrazide

2-(2-tert-butylphenoxy)acetohydrazide

Cat. No.: B5669625
M. Wt: 222.28 g/mol
InChI Key: VDDKAAZVSMRYOL-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2. It is a hydrazide derivative of acetic acid, featuring a tert-butylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)acetohydrazide typically involves the reaction of 2-tert-butylphenol with chloroacetic acid to form 2-(2-tert-butylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-tert-butylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)acetohydrazide
  • 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
  • 2-(2-tert-butylphenoxy)-N’-(4-pyridinylmethylene)acetohydrazide

Uniqueness

2-(2-tert-butylphenoxy)acetohydrazide is unique due to its specific tert-butylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .

Properties

IUPAC Name

2-(2-tert-butylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDKAAZVSMRYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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